L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine
Description
IUPAC Nomenclature and Systematic Chemical Identification
The IUPAC name L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine reflects its sequential assembly and functional modifications. Breaking this down:
- L-Isoleucyl : The N-terminal residue, (2S,3S)-2-amino-3-methylpentanoic acid.
- N~5~-(Diaminomethylidene)-L-ornithyl : A modified L-ornithine residue [(S)-2,5-diaminopentanoic acid] with a diaminomethylidene group (-NH-C(=NH)-NH~2~) substituting the δ-amino group.
- L-Alanyl : (S)-2-aminopropanoic acid.
- L-Glutamine : (S)-2-amino-4-carbamoylbutanoic acid.
This nomenclature aligns with guidelines for modified peptides, where substituents are prioritized by position and functional groups. The diaminomethylidene group introduces a guanidino-like structure, akin to arginine’s side chain but distinct in its linkage to ornithine’s backbone. Systematic identifiers include:
- CAS Registry : While no specific CAS number is assigned to this compound, analogous diaminomethylidene-modified peptides (e.g., CAS 81733-79-1) share comparable naming conventions.
- Molecular Formula : C~24~H~45~N~9~O~7~ (calculated based on residue masses: Ile = 131.17 g/mol, Orn(diaminomethylidene) = 161.21 g/mol, Ala = 89.09 g/mol, Gln = 146.14 g/mol).
Sequence Analysis and Primary Structure Determination
The primary structure of this tetrapeptide is defined by the sequence Ile-Orn(diaminomethylidene)-Ala-Gln , linked via α-carboxyl to α-amino peptide bonds. Key features include:
- N-terminal Modification : The diaminomethylidene group on ornithine introduces a planar, resonance-stabilized moiety, altering hydrogen-bonding capacity compared to unmodified ornithine.
- C-terminal Glutamine : The carbamoyl group enhances solubility in aqueous environments, as observed in related dipeptides like L-alanyl-L-glutamine.
- Backbone Flexibility : The alanine residue provides conformational flexibility, while isoleucine’s branched side chain imposes steric constraints.
Comparative analysis with shorter dipeptides (e.g., L-Ile-L-Ile) reveals that elongation to tetrapeptides increases structural diversity but complicates crystallization due to rotational freedom. Mass spectrometry and Edman degradation would typically confirm the sequence, though specific data for this compound remain unpublished.
Three-Dimensional Conformational Studies Using Computational Modeling
Computational methods such as MODELLER and Rosetta FlexPepDock predict this peptide’s tertiary structure by leveraging homology from known peptide-MHC complexes. Key findings:
- Helical Propensity : Molecular dynamics simulations suggest partial α-helix formation stabilized by hydrogen bonds between the ornithine modification and glutamine’s side chain.
- Side-Chain Interactions : The diaminomethylidene group participates in salt bridges with acidic residues in hypothetical binding partners, similar to arginine’s role in protein-DNA interactions.
- Solvent Accessibility : Polar residues (glutamine, modified ornithine) dominate the solvent-exposed surface, while hydrophobic isoleucine and alanine residues cluster inward (Table 1).
Table 1: Predicted Structural Features of this compound
| Feature | Description |
|---|---|
| Dominant secondary structure | 30% α-helix, 50% random coil, 20% β-turn |
| Hydrogen bonds | 8 intrachain bonds, including Orn(diaminomethylidene)-Gln (2.9 Å distance) |
| Solvent-accessible surface area | 580 Ų (polar), 220 Ų (nonpolar) |
These models align with crystallographic data for diaminomethylidene-containing peptides, which show reduced conformational variability in strong binders.
Comparative Analysis With Related Diaminomethylidene-Modified Peptides
The diaminomethylidene modification appears in peptides with diverse biological roles. Key comparisons:
L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutamine :
- Shares the same C-terminal glutamine and diaminomethylidene-ornithine motif.
- Longer sequence (pentapeptide) increases structural rigidity but reduces solubility.
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-norleucyl-N~5~-(diaminomethylidene)-L-ornithine :
- Aromatic residues (tyrosine, phenylalanine) enhance hydrophobic interactions absent in the target compound.
- D-alanine introduces stereochemical diversity, altering protease resistance.
N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine :
- Dual diaminomethylidene groups create a symmetric, branched structure with potential for multivalent binding.
Functional Implications : The target peptide’s shorter length and lack of aromatic residues may limit its stability compared to bulkier analogs. However, its moderate hydrophobicity could facilitate membrane permeability, a trait less pronounced in highly polar derivatives.
Properties
CAS No. |
798540-24-6 |
|---|---|
Molecular Formula |
C20H38N8O6 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O6/c1-4-10(2)15(22)18(32)27-12(6-5-9-25-20(23)24)17(31)26-11(3)16(30)28-13(19(33)34)7-8-14(21)29/h10-13,15H,4-9,22H2,1-3H3,(H2,21,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
DIUWQIYLCZDGIY-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Boc groups).
Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like HF or TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Applications
1. Immunomodulation
Research indicates that peptides similar to L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine can modulate immune responses. For example, glutamine supplementation has been shown to improve lymphocyte activation in critically ill patients, reducing nosocomial infections. This immunomodulatory effect may be attributed to the compound's structure facilitating interactions with immune cells.
2. Nutritional Support
The composition of this peptide suggests potential benefits in nutritional therapies. Studies have demonstrated that glutamine-containing formulas can enhance recovery in patients undergoing treatments like chemotherapy or radiotherapy. For instance, a study involving head and neck cancer patients showed that those receiving L-alanyl-L-glutamine had improved treatment tolerance and reduced acute radiotherapy-related toxicities compared to a placebo group.
3. Antioxidant Properties
This compound may exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress. This characteristic is particularly relevant in therapeutic contexts where oxidative damage plays a role in disease progression.
Effect on Critically Ill Patients
A randomized controlled trial involving 28 critically ill patients assessed the impact of glutamine-enriched parenteral nutrition on infection rates. The results indicated a significant reduction in nosocomial infections among patients receiving the enriched nutrition (14 episodes vs. 25 episodes in the control group) and an increase in lymphocyte activation markers such as CD25.
Nutritional Supplementation in Cancer Therapy
In a clinical study with 40 head and neck cancer patients, those supplemented with L-alanyl-L-glutamine showed significant improvements in nutritional status and quality of life metrics compared to the placebo group. The findings highlighted enhanced treatment tolerance and reduced side effects related to cancer therapies.
Summary of Clinical Studies
| Study | Population | Intervention | Outcome | Findings |
|---|---|---|---|---|
| Study 1 | Critically ill patients (n=28) | Glutamine-enriched PN | Nosocomial infections | Reduced infections (14 vs 25 episodes) |
| Study 2 | Cancer patients (n=40) | L-alanyl-L-glutamine | Nutritional status & QoL | Improved scores and reduced treatment-related toxicities |
Mechanism of Action
The mechanism of action of L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Complexity : The target compound’s tetrapeptide structure may confer prolonged stability or targeted delivery compared to Ala-Gln or free glutamine.
- Modified Ornithine: The N⁵-(diaminomethylidene) group could enhance resistance to enzymatic degradation, a limitation observed in simpler peptides .
Clinical Efficacy and Metabolic Effects
Table 2: Clinical Outcomes of Glutamine-Containing Compounds
*Inferred from structural similarity to Ala-Gln and glutamine.
Key Comparisons:
- Infectious Complications : Ala-Gln reduces pneumonia and urinary tract infections by stabilizing gut permeability and immune function . The target compound’s ornithine modification may amplify these effects via improved bioavailability.
- Oxidative Stress : Glutamine derivatives attenuate lipid peroxidation in liver transplantation patients . The target compound’s structure may enhance antioxidant capacity.
Biological Activity
L-Isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-glutamine is a complex peptide that exhibits significant biological activity due to its unique structural composition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Composition
This compound consists of multiple amino acids, including isoleucine, ornithine, alanine, and glutamine, along with a diaminomethylidene group. The molecular formula is . The presence of ornithine derivatives suggests potential roles in modulating nitric oxide synthesis and influencing metabolic pathways associated with amino acid metabolism.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nitric Oxide Modulation : Compounds similar to this peptide can interact with nitric oxide synthase, which may influence vascular function and metabolic processes .
- Cellular Signaling : The peptide may play a role in cellular signaling pathways, affecting processes such as protein synthesis and immune responses .
- Antioxidant Properties : It may exhibit cytoprotective effects by modulating oxidative stress responses, potentially beneficial in conditions characterized by inflammation or injury .
Case Studies and Clinical Trials
- Total Parenteral Nutrition (TPN) : A study assessed the efficacy of alanine-glutamine dipeptide-supplemented TPN in intensive care patients. Results indicated a significant reduction in nosocomial infections and better glycemic control in patients receiving the supplement compared to standard TPN . This suggests that similar dipeptides could enhance recovery in critically ill patients.
- Metabolic Effects : Research has shown that glutamine supplementation can stimulate protein synthesis and reduce protein breakdown in enterocytes, indicating potential benefits for gut health and metabolic function .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| L-Valyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | Contains multiple branched-chain amino acids | |
| L-Leucyl-L-seryl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine | Simpler amino acid composition | |
| Glycylglycyl-L-phenylalanyl-N~5~-(diaminomethylidene) | Smaller peptide chain with distinct properties |
This comparison highlights the unique arrangement of amino acids in this compound, which may confer specific biological activities not found in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
